molecular formula C19H14ClFN6OS B2397021 N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-70-9

N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Katalognummer B2397021
CAS-Nummer: 863457-70-9
Molekulargewicht: 428.87
InChI-Schlüssel: HKSMHSQZXNMZHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process is not detailed in the sources I found.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-containing heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Affinity Towards Adenosine Receptors

Research into compounds with a structure similar to N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown significant findings related to adenosine receptors. For instance, studies on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share structural similarities, have revealed a high affinity and selectivity for the A1 receptor subtype. This suggests potential therapeutic applications in modulating adenosine receptor activity, which can be important for conditions related to cardiovascular, neurological, and inflammatory diseases (Betti et al., 1999).

Antiasthma Agents

Another area of interest is the development of potential antiasthma agents. Compounds with a similar structure, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as active mediator release inhibitors. These compounds were prepared through a series of synthetic steps involving the reaction of arylamidines with certain precursors, indicating a novel approach to designing drugs with antiasthma capabilities. This could lead to new treatments for asthma and other related respiratory conditions (Medwid et al., 1990).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles has unveiled compounds with significant antitumor and antimicrobial activities. These compounds include derivatives that have shown comparable inhibition effects against human breast and liver carcinoma cell lines to those of standard treatments like 5-fluorouracil. The versatility of such compounds, through their ability to interact with various biological targets, suggests a promising avenue for the development of new antitumor and antimicrobial agents (Riyadh, 2011).

Antimalarial Effects

The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines have demonstrated antimalarial activity against P. berghei in mice. This highlights the potential of triazolopyrimidine derivatives as a basis for developing new antimalarial drugs, which is crucial in the fight against malaria, particularly in regions where resistance to existing treatments is a growing concern (Werbel et al., 1973).

Wirkmechanismus

This compound is designed to inhibit CDK2, a target for cancer treatment . CDK2 inhibition is appealing because it targets tumor cells in a selective manner .

Zukünftige Richtungen

The compound has shown significant inhibitory activity against CDK2/cyclin A2 and has demonstrated potent dual activity against examined cell lines and CDK2 . It could be selected for further investigations .

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c20-13-2-1-3-15(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-6-14(21)7-5-12/h1-8,11H,9-10H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSMHSQZXNMZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.